molecular formula C12H10N2O4 B1441478 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 338751-69-2

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1441478
CAS No.: 338751-69-2
M. Wt: 246.22 g/mol
InChI Key: MMJGOAVBFGJMFG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 338751-69-2) emerged from systematic efforts to explore pyridazine derivatives for pharmaceutical applications. Pyridazines gained prominence in the late 20th century due to their versatile biological activities, particularly in cardiovascular and anti-inflammatory drug development. The synthesis of this specific derivative was first reported in the early 2000s, utilizing hydrothermal methods to achieve high-purity crystalline forms. For example, a 2012 patent (CN102924371B) described its preparation via reaction of 2-chloro-5-trifluoromethylpyridine with water under controlled conditions, yielding the compound with >80% efficiency. Advances in heterocyclic chemistry enabled precise functionalization at the pyridazine core, facilitating the introduction of the 4-methylphenyl and carboxylic acid groups.

Classification within Pyridazine Derivatives

This compound belongs to the pyridazinone subclass, characterized by a six-membered diazine ring with adjacent nitrogen atoms and a ketone group at position 6. Its structural features include:

  • Core scaffold : 1,6-dihydropyridazine with a 6-oxo group.
  • Substituents :
    • 4-Methylphenyl group at position 1.
    • Carboxylic acid at position 3.
    • Hydroxyl group at position 4.

Table 1: Key Structural Attributes

Property Value/Description
Molecular formula C₁₂H₁₀N₂O₄
Molecular weight 246.22 g/mol
SMILES CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O
Dipole moment ~5.0 D (estimated from pyridazine analogs)

Significance in Heterocyclic Chemistry

The compound exemplifies the unique properties of pyridazine derivatives:

  • Electron-deficient ring : Enhances π-π stacking interactions with biological targets.
  • Hydrogen-bonding capacity : The hydroxyl (O-H) and carboxylic acid (COOH) groups enable robust interactions with enzymes and receptors.
  • Polarity : Low logP (~0.64) improves aqueous solubility, critical for drug bioavailability.
  • Synthetic versatility : Functionalization at positions 1, 3, and 4 allows tailored modifications for structure-activity studies.

Related Structural Analogues

Structural analogues vary in substituents and biological profiles:

Table 2: Comparative Analysis of Analogues

Compound Name CAS Number Key Substituent Differences Application Relevance
4-Hydroxy-6-oxo-1-phenyl derivative 121582-62-5 Phenyl at position 1 (vs. 4-methylphenyl) Studied as kinase inhibitors
Ethyl ester derivative 1105193-06-3 Ethyl ester at position 3 (vs. COOH) Intermediate in prodrug synthesis
1-(4-Methoxyphenyl) analogue 121582-69-2 Methoxy group at para position Explored for antimicrobial activity

Properties

IUPAC Name

4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(16)6-9(15)11(13-14)12(17)18/h2-6,15H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJGOAVBFGJMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Pyridazine Ring Construction and Functionalization

One documented approach involves the condensation of methyl 4-methoxyacetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by reaction with aminoacetaldehyde dimethyl acetal and subsequent cyclization with dimethyl oxalate and lithium hydride. This yields a substituted dihydropyridine carboxylic acid intermediate, which upon hydrolysis and work-up provides the target pyridazine derivative with keto and carboxylic acid groups.

Experimental Highlights:

Step Reagents & Conditions Details
Condensation Methyl 4-methoxyacetoacetate + DMFDMA Stir at room temp for 1.5 h
Addition Aminoacetaldehyde dimethyl acetal Stir 1 h at room temp
Cyclization Dimethyl oxalate + LiH Heat at 40°C for 14 h
Hydrolysis LiOH addition at 0-5°C Stir 2 h, quench with 2N HCl
Extraction & Isolation Ethyl acetate extraction, filtration, drying Product as solid

This method yields a 4-oxo-1,4-dihydropyridine-3-carboxylic acid derivative, which can be further converted to the target compound by substitution at N-1 with a 4-methylphenyl group and hydroxylation at C-4.

N-Substitution with 4-Methylphenyl Group

The N-1 substitution is typically achieved via nucleophilic substitution or amide coupling reactions involving the corresponding amine or aryl halide precursors.

For example, acid chlorides derived from the pyridazine carboxylic acid can be reacted with 4-methylphenyl amines under mild conditions to form the N-substituted amide intermediate. This step often uses thionyl chloride (SOCl2) to convert the acid to the acid chloride, followed by reaction with the amine in the presence of pyridine at controlled temperatures (0-20°C).

Step Reagents & Conditions Yield & Notes
Acid chloride formation Thionyl chloride, 80°C, 1 h Efficient conversion to acid chloride
Amide coupling 4-methylphenyl amine + pyridine, THF, 0°C to RT Moderate yield (~50%) of amide intermediate

The amide intermediate can then be cyclized or further functionalized to yield the target pyridazine derivative.

Hydroxylation and Oxidation Steps

Hydroxylation at the 4-position and oxidation at the 6-position to form the keto group are generally achieved via controlled oxidation reactions using mild oxidants or catalytic methods.

  • Oxidation can be performed using reagents such as oxalyl chloride in the presence of catalytic DMF to activate the carboxylic acid for subsequent transformations.
  • Hydroxylation may be introduced via selective electrophilic substitution or by using hydroxylating agents under controlled conditions.

These steps require careful temperature control (often below 25°C) to avoid over-oxidation or degradation of the heterocyclic core.

Representative Data Table of Preparation Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Condensation with DMFDMA Methyl 4-methoxyacetoacetate + DMFDMA RT 1.5 h - Intermediate formation
Cyclization with Dimethyl Oxalate + LiH Heated at 40°C 14 h - Formation of dihydropyridine carboxylic acid
Hydrolysis with LiOH 0-5°C 2 h - Quenched with 2N HCl
Acid chloride formation Thionyl chloride 80°C 1 h - Conversion to acid chloride
Amide coupling 4-methylphenyl amine + pyridine 0-20°C 2 h ~50 Formation of N-substituted amide
Purification Filtration, recrystallization RT - - Solid product isolation

Research Findings and Notes

  • The synthetic routes emphasize mild reaction conditions to preserve the sensitive dihydropyridazine ring.
  • Use of lithium hydride and lithium hydroxide is critical for cyclization and hydrolysis steps.
  • The substitution at N-1 with the 4-methylphenyl group is efficiently achieved via acid chloride intermediates.
  • Purification typically involves extraction with ethyl acetate and vacuum drying to obtain the solid compound.
  • The overall synthetic strategy is modular, allowing for variation in substituents for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antioxidant Activity

Studies have shown that 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Antidiabetic Potential

Research indicates that this compound may inhibit alpha-glucosidase activity, suggesting its potential as an antidiabetic agent. In vitro studies demonstrated that it effectively lowers blood glucose levels by delaying carbohydrate digestion and absorption.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Results indicate promising inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the effectiveness of 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in various applications:

  • Diabetes Management : A study investigated the effects of this compound on diabetic rats. The results showed a significant reduction in blood glucose levels compared to control groups, supporting its role as a potential therapeutic agent for diabetes management.
  • Oxidative Stress Reduction : Another study focused on the antioxidant capacity of the compound in vitro. It was found to reduce lipid peroxidation significantly, indicating its protective effects against oxidative damage in cells.
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of this compound against standard antibiotics. It demonstrated superior activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyridazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues differing in substituents on the phenyl ring or pyridazine core. Key differences in physicochemical properties, synthesis, and biological relevance are highlighted.

Substituent Variations on the Phenyl Ring

Compound 1 : 4-Hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic Acid
  • Structure : Lacks the methyl group on the phenyl ring.
  • Impact : The absence of the methyl group reduces lipophilicity (lower logP) compared to the target compound. This may decrease membrane permeability but improve aqueous solubility .
Compound 2 : 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
  • Structure : Methoxy replaces the hydroxyl group at position 3.
  • This substitution is critical in optimizing pharmacokinetics .
Compound 3 : 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
  • Structure : Methoxy group at the ortho position of the phenyl ring.
Compound 4 : 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
  • Structure : Chloro substituent added at position 3 of the phenyl ring.
  • Impact : The electron-withdrawing chloro group increases electrophilicity, possibly enhancing interactions with nucleophilic residues in enzyme active sites. This modification is relevant in designing covalent inhibitors .
Compound 5 : 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylic Acid
  • Structure : Trifluoromethyl (CF₃) substituent at position 3 of the phenyl ring.
  • Impact : The CF₃ group is strongly electron-withdrawing and lipophilic, improving metabolic stability and membrane penetration. Such derivatives are prioritized in CNS-targeted drug design .

Variations in the Pyridazine Core

Compound 6 : 6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid Monohydrate
  • Structure : Lacks the 4-hydroxy and aryl substituents.
  • Serves as a foundational scaffold for derivative synthesis .
Compound 7 : Ethyl 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Structure : Ethyl ester replaces the carboxylic acid.
  • Impact : Esterification masks the acidic moiety, improving oral bioavailability. This prodrug strategy is common in optimizing drug delivery .

Data Table: Key Properties of Analogues

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Feature
Target Compound 4-methylphenyl, 4-OH C₁₃H₁₂N₂O₄ 262.25 ~4.5 (acidic) Balanced lipophilicity
Compound 1 Phenyl, 4-OH C₁₁H₈N₂O₄ 232.19 4.50 ± 1.00 Higher solubility
Compound 2 4-methylphenyl, 4-OCH₃ C₁₄H₁₄N₂O₄ 276.27 N/A Enhanced stability
Compound 4 3-Cl-4-methylphenyl C₁₃H₁₁ClN₂O₃ 296.70 N/A Electrophilic
Compound 5 3-CF₃-phenyl C₁₃H₉F₃N₂O₄ 330.22 N/A High lipophilicity

Biological Activity

4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

  • IUPAC Name : 4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Molecular Formula : C13H11N2O4
  • Molecular Weight : 245.24 g/mol
  • CAS Number : 77837-08-2

Antitumor Activity

Research has indicated that derivatives of dihydropyridazine compounds exhibit significant antitumor activity. For instance, studies have shown that structural modifications can enhance their efficacy against various cancer cell lines. The compound has demonstrated selective cytotoxic effects on tumor cells while sparing normal cells, likely through interactions with cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .

Table 1: Antitumor Activity of Dihydropyridazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast Cancer)10Inhibition of CDK2 and CDK4
Compound BHCC (Hepatocellular Cancer)15Induction of apoptosis via TNF-α modulation
Compound CBT-549 (Breast Cancer)12Cell cycle arrest through p-RB interaction

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the pathogenesis of various inflammatory diseases. This effect is particularly relevant in models of asthma and chronic obstructive pulmonary disease (COPD), where airway inflammation plays a significant role .

The biological activity of 4-hydroxy derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit phosphodiesterases (PDEs), particularly PDE4D, which is involved in inflammatory processes. This inhibition leads to increased levels of cyclic AMP (cAMP), resulting in reduced inflammation .
  • Modulation of Cytokine Production : By interfering with signaling pathways that regulate cytokine production, the compound can effectively reduce inflammatory responses in vivo.
  • Interaction with Cell Cycle Proteins : The selective cytotoxicity observed against cancer cells suggests that the compound may disrupt normal cell cycle progression by targeting specific kinases involved in cell division .

Study on Asthma Models

A study conducted on guinea pig models of asthma demonstrated that the administration of the compound significantly reduced bronchial eosinophilia and airway hyperactivity. The results indicated a marked improvement in airway function, attributed to the inhibition of TNF formation and other pro-inflammatory mediators .

Anticancer Efficacy

In a recent evaluation, a derivative of the compound was tested on MDA-MB-231 breast cancer xenografts in nude mice. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:
The compound can be synthesized via condensation reactions under acidic conditions. A representative method involves heating 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives with substituted anilines in polyphosphoric acid (453 K, 5 hours). Post-reaction, the mixture is neutralized, filtered, and recrystallized from dimethylformamide (DMF) to yield crystalline products. For analogs like methyl 4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (PDZ-1), similar protocols are adapted with methoxy-substituted phenyl groups .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H and 13C NMR : Conducted in DMSO-d6 at 378 K to resolve broad signals from exchangeable protons (e.g., NH, OH). Key shifts include δ ~6.99–8.17 ppm (pyridazinone CH) and δ ~159.90 ppm (C=O) .
  • X-ray diffraction : Single crystals grown from DMF confirm planar pyridazinone cores and intermolecular hydrogen bonding patterns .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, face shields, and safety goggles to prevent skin/eye contact (Category 1B skin corrosion/irritation per GHS) .
  • Ventilation : Use local exhaust to minimize aerosol formation .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Basic: How should stability under varying conditions be assessed?

Answer:

  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25–40°C for 7 days, followed by HPLC analysis to detect degradation products .

Advanced: How to design bioactivity assays for plant systemic acquired resistance (SAR)?

Answer:

  • Pathogen challenge : Inoculate plants (e.g., Fusarium oxysporum) and apply the compound (e.g., 100 µM foliar spray).
  • Disease scoring : Measure lesion area and compare with untreated controls. PDZ-1 analogs showed 40–60% reduction in disease incidence in greenhouse trials .
  • Molecular markers : Quantify SAR markers (e.g., PR1 gene expression) via qRT-PCR .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Substituent effects : Replacing the 4-methyl group with methoxy (PDZ-1) enhances solubility but reduces lipophilicity, altering bioavailability.
  • SAR studies : Test derivatives with halogen, alkyl, or electron-withdrawing groups at the phenyl ring. Bioactivity correlates with hydrogen-bonding capacity of the pyridazinone core .

Advanced: How to resolve contradictions in reported biological data for pyridazinones?

Answer:

  • Standardize assays : Use identical pathogen strains (e.g., ATCC-certified Corynespora cassiicola) and growth conditions.
  • Dose-response curves : Compare EC50 values across studies. Discrepancies may arise from differences in application timing (pre- vs. post-inoculation) .

Advanced: What analytical methods validate purity for pharmacological studies?

Answer:

  • HPLC : Use a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) to achieve >98% purity (λ = 254 nm).
  • Mass spectrometry : Confirm exact mass (262.0388 Da) via ESI-TOF .

Advanced: What mechanistic studies elucidate its mode of action in plant immunity?

Answer:

  • Transcriptomics : Compare RNA-seq profiles of treated vs. untreated plants to identify upregulated defense pathways.
  • Enzyme inhibition assays : Test interactions with salicylic acid biosynthesis enzymes (e.g., ICS1) using recombinant proteins .

Advanced: How does the compound react in nucleophilic substitution reactions?

Answer:

  • Carboxylic acid activation : Convert to acyl chlorides (SOCl2) for amide coupling.
  • Esterification : React with methanol/H2SO4 to form methyl esters, confirmed by NMR δ ~3.90 ppm (OCH3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

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